![molecular formula C10H11NO3 B14357186 N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine CAS No. 90237-12-0](/img/structure/B14357186.png)
N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine: is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a cyclohexadienone ring substituted with a methyl group and a glycine moiety, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine typically involves the following steps:
Formation of the Cyclohexadienone Ring: The cyclohexadienone ring can be synthesized through the oxidation of a suitable precursor, such as 3-methylcyclohexene, using oxidizing agents like potassium permanganate or chromium trioxide.
Introduction of the Glycine Moiety: The glycine moiety can be introduced through a condensation reaction between the cyclohexadienone intermediate and glycine. This reaction often requires a catalyst, such as a Lewis acid, and is carried out under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation and condensation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the cyclohexadienone ring to a cyclohexanol ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the glycine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted cyclohexadienone derivatives.
Applications De Recherche Scientifique
N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including changes in cellular signaling and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]alanine: Similar structure with an alanine moiety instead of glycine.
N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]serine: Contains a serine moiety.
N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]threonine: Features a threonine moiety.
Uniqueness
N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine is unique due to its specific combination of a cyclohexadienone ring and a glycine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
90237-12-0 |
|---|---|
Formule moléculaire |
C10H11NO3 |
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
2-[(2-hydroxy-5-methylphenyl)methylideneamino]acetic acid |
InChI |
InChI=1S/C10H11NO3/c1-7-2-3-9(12)8(4-7)5-11-6-10(13)14/h2-5,12H,6H2,1H3,(H,13,14) |
Clé InChI |
LRCGQOOUYIKXTP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)C=NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




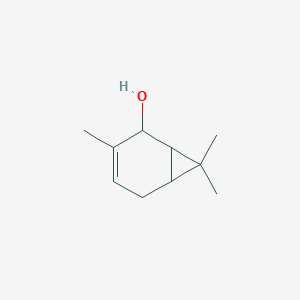
![1,2,4-Triazolo[3,4-a]phthalazine, 3-(4-methoxyphenyl)-](/img/structure/B14357133.png)
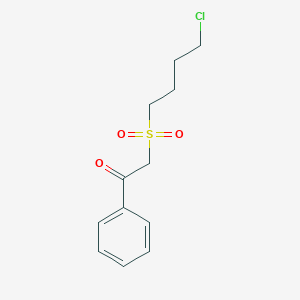
phenylsilane](/img/structure/B14357148.png)
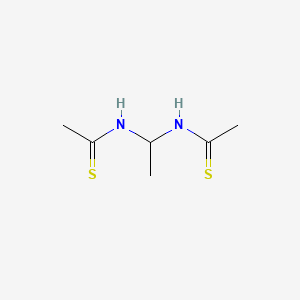
![2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline](/img/structure/B14357160.png)
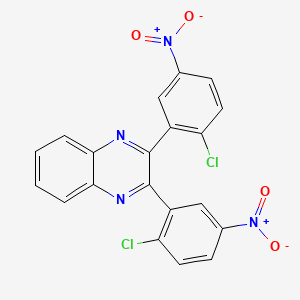
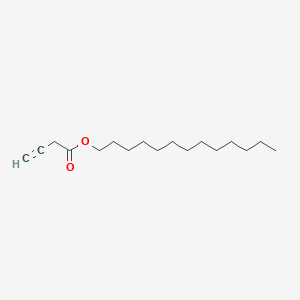
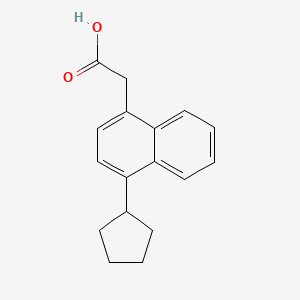
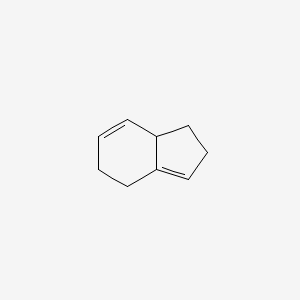
![4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline](/img/structure/B14357194.png)
![10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14357213.png)
